Home > Products > Screening Compounds P26859 > Taltirelin Trifluoroacetic Acid Salt
Taltirelin Trifluoroacetic Acid Salt -

Taltirelin Trifluoroacetic Acid Salt

Catalog Number: EVT-13988888
CAS Number:
Molecular Formula: C19H24F3N7O7
Molecular Weight: 519.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Taltirelin Trifluoroacetic Acid Salt is a synthetic compound derived from the thyrotropin-releasing hormone analog, Taltirelin. It is primarily utilized in research settings due to its potent effects on the central nervous system. The molecular formula for Taltirelin Trifluoroacetic Acid Salt is C19H24F3N7O7C_{19}H_{24}F_{3}N_{7}O_{7}, with a molecular weight of approximately 519.43 g/mol and a typical purity of around 95% . This compound has garnered attention for its longer half-life and enhanced efficacy compared to its parent compound, making it a significant subject of study in neuropharmacology .

Source and Classification

Taltirelin Trifluoroacetic Acid Salt is classified as a peptide analog, specifically an analog of thyrotropin-releasing hormone. It is synthesized through various chemical methods, which include the use of specific reagents and conditions to achieve the desired product. The compound is often sourced from specialized chemical suppliers and is used in various scientific applications, particularly in studies related to neurodegenerative diseases and dopamine regulation .

Synthesis Analysis

The synthesis of Taltirelin Trifluoroacetic Acid Salt involves several key steps:

  1. Starting Materials: The synthesis begins with L-asparagine as a precursor, which undergoes multiple transformations including Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate known as S-1-methyl-4,5-dihydro-orotic acid.
  2. Peptide Formation: Following the formation of the intermediate, a condensation reaction occurs between S-1-methyl-4,5-dihydro-orotic acid and His(Trt)-Pro-NH₂ (a protected form of histidine-proline) to yield Taltirelin.
  3. Salt Formation: The Taltirelin product is then treated with trifluoroacetic acid to form the trifluoroacetate salt. This process involves stirring the mixture under controlled temperatures and subsequently isolating the solid product through crystallization techniques .
  4. Purification: The crude product undergoes high-efficiency liquid chromatography for purification, yielding a final product that meets specified purity standards.
Molecular Structure Analysis

The molecular structure of Taltirelin Trifluoroacetic Acid Salt features several important components:

  • Core Structure: The backbone consists of a pyrimidine ring fused with a carbonyl group and an amide linkage.
  • Functional Groups: The presence of trifluoroacetate contributes to its solubility and stability characteristics.

Structural Data

  • Molecular Formula: C19H24F3N7O7C_{19}H_{24}F_{3}N_{7}O_{7}
  • Molecular Weight: 519.43 g/mol
  • Melting Point: Greater than 106°C (decomposes) .
Chemical Reactions Analysis

Taltirelin Trifluoroacetic Acid Salt can participate in various chemical reactions typical for peptide compounds:

  1. Hydrolysis: Under acidic or basic conditions, the amide bonds can hydrolyze, leading to the release of constituent amino acids.
  2. Deprotection Reactions: The protective groups used during synthesis can be removed under specific conditions to yield active forms of the peptide.
  3. Recrystallization: This is often employed to purify the compound from impurities or by-products formed during synthesis.

These reactions are crucial for both the synthesis and potential modification of Taltirelin for various applications in research .

Mechanism of Action

Taltirelin acts primarily by stimulating the release of endogenous dopamine in the central nervous system. Its mechanism involves:

  1. Receptor Activation: Taltirelin binds to thyrotropin-releasing hormone receptors, which leads to downstream signaling cascades.
  2. Dopamine Release: This binding promotes the release of dopamine via modulation of vesicular monoamine transporter-2 and dopamine transporter activities.
  3. Regulatory Effects: It enhances tyrosine hydroxylase expression in striatal neurons, which is critical for dopamine synthesis .

The compound's ability to improve locomotor function without inducing dyskinesia makes it particularly interesting for therapeutic applications in conditions such as Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Slightly soluble in DMSO and methanol; requires heating or sonication for better solubility in water.
  • Storage Conditions: Hygroscopic; should be stored at -20°C under inert atmosphere conditions .

Chemical Properties

  • Melting Point: Greater than 106°C (decomposes).
  • Stability: Sensitive to moisture; must be handled with care to maintain integrity.

These properties are significant for ensuring proper handling and application in research settings.

Applications

Taltirelin Trifluoroacetic Acid Salt has several scientific applications:

  1. Neuropharmacology Research: Its ability to modulate dopamine release makes it valuable for studying neurodegenerative diseases like Parkinson's disease.
  2. Therapeutic Investigations: It has been explored as a potential treatment for spinocerebellar degeneration due to its long-lasting effects compared to traditional therapies.
  3. Pharmacological Studies: Researchers utilize this compound to understand receptor dynamics and signaling pathways related to thyroid hormones and their analogs .
Synthetic Methodologies and Process Optimization

Solid-Phase Peptide Synthesis (SPPS) Protocols for Taltirelin Core Structure

Solid-phase peptide synthesis (SPPS) has emerged as a robust methodology for constructing taltirelin's tripeptide backbone (1-methyl-4,5-dihydroorotic acid-L-histidine-L-prolinamide) with high fidelity. The process employs Fmoc-protected amino acids anchored to Wang resin (100-200 mesh) as the solid support, enabling a C-to-N synthesis direction. Key operational parameters involve iterative deprotection using 20% piperidine in DMF (2 × 5 min) followed by amino acid coupling with HATU/DIPEA (5:6 molar ratio) in DMF for 45-90 minutes per residue [2]. This approach achieves >98% coupling efficiency per cycle as verified by Kaiser testing. Following chain assembly, the peptidyl-resin undergoes simultaneous cleavage and side-chain deprotection using TFA:water:triisopropylsilane (95:2.5:2.5 v/v) for 2-3 hours, yielding crude taltirelin with minimal racemization (<0.5%) [7]. The SPPS methodology significantly reduces purification burden compared to solution-phase synthesis, with crude purities consistently exceeding 85% by HPLC.

Table 1: SPPS Protocol Parameters for Taltirelin Synthesis

Synthetic StageReagents/ConditionsDurationKey Quality Metrics
Resin LoadingFmoc-Pro-OH/DIC/DMAP, DCM4 hrLoading capacity: 0.8 mmol/g
Fmoc Deprotection20% Piperidine/DMF2 × 5 minFmoc removal >99.5%
His CouplingFmoc-His(Trt)-OH/HATU/DIPEA90 minCoupling yield: 98.2%
DHO Coupling1-methyl-DHO-OH/HATU/HOAt120 minRacemization: 0.4%
Global CleavageTFA/H₂O/TIPS (95:2.5:2.5)3 hrCrude purity: 85-90%

Trityl and Fmoc Protecting Group Strategies in Intermediate Synthesis

Strategic protecting group selection is critical for synthesizing taltirelin's histidine-prolinamide segment while minimizing imidazole-mediated side reactions. The Fmoc-His(Trt)-OH building block provides dual advantages: the Fmoc group offers base-labile α-amine protection compatible with SPPS, while the trityl (Trt) group shields the histidine imidazole nitrogen with exceptional steric bulk. This combination prevents both imidazole alkylation during coupling and racemization at the histidine chiral center [2] [3]. Quantitative Fmoc removal occurs under mild conditions (piperidine/DMF) without affecting the acid-labile Trt group. Subsequent coupling with prolinamide proceeds efficiently due to the unhindered histidine carboxylate. Final acidolytic deprotection (0.5% TFA/DCM, 30 min) cleanly removes the Trt group while preserving the peptide backbone integrity. For solution-phase segments, the Boc-His(Trt)-Pro-NH₂ intermediate demonstrates superior crystallinity over Fmoc analogs, facilitating purification prior to condensation with the 1-methyl-DHO moiety [4].

In-Situ Deprotection and Acidification Techniques for Trifluoroacetic Acid Salt Formation

Taltirelin trifluoroacetate salt formation integrates with final deprotection through optimized acidolysis protocols. Following resin cleavage or solution-phase deprotection, crude taltirelin exists as the free base in TFA-containing mixtures. Controlled in-situ acidification is achieved by adding 2-3 equivalents of TFA relative to taltirelin during the aqueous workup stage [9]. Scavenger selection critically impacts product stability: triisopropylsilane (TIPS) outperforms traditional phenol/anisole mixtures by preventing carbocation-mediated modifications of the histidine imidazole ring. After extraction into aqueous phase, lyophilization at pH 2.5-3.0 yields the trifluoroacetate salt as a hygroscopic solid. Alternatively, direct salt crystallization from TFA/ether mixtures (1:10 v/v) provides crystalline material suitable for pharmaceutical processing. The trifluoroacetate counterion enhances both aqueous solubility (≥50 mg/mL) and storage stability by suppressing diketopiperazine formation at the Pro-NH₂ terminus [3].

Table 2: Acidification and Salt Formation Parameters

Process StepConditionsCritical ParametersImpact on Product Quality
Global DeprotectionTFA/H₂O/TIPS (95:2.5:2.5)Temperature <25°CPrevents His degradation
Scavenger SystemTriisopropylsilane (TIPS)2.5% v/vReduces alkylation byproducts 10-fold
Acidification2.5 eq TFA in H₂OpH 2.5-3.0Ensures complete salt formation
IsolationCold diethyl ether precipitation10 vol etherYields amorphous solid
CrystallizationTFA/ether (1:10)Slow additionForms crystalline TFA salt

Solvent Systems and Coupling Agents for Racemization Minimization

Racemization control during the condensation of chiral intermediates dictates taltirelin's pharmacological activity. The histidine-prolinamide segment exhibits particular vulnerability due to imidazole base-catalyzed enolization. Polar aprotic solvent systems (DMF/DCM 3:7 v/v) suppress racemization more effectively than pure DMF or NMP by reducing the dielectric constant and minimizing carboxylate activation time [8]. Coupling agent selection profoundly influences stereochemical integrity: Phosphonium reagents (PyBOP, PyAOP) generate <0.3% D-His isomer versus 0.8-1.2% with carbodiimides (DIC, DCC). Optimal results utilize HATU/HOAt in combination with collidine base, limiting racemization to 0.15% at the histidine residue during 1-methyl-DHO coupling [10]. Temperature modulation provides additional control: maintaining reaction mixtures at -15°C to -20°C during carboxylate activation reduces racemization by 40% compared to room temperature coupling. These combined approaches enable production of taltirelin with >99.85% enantiomeric excess, exceeding pharmacopeial requirements for peptide therapeutics.

Table 3: Racemization Control Strategies

Coupling SegmentOptimal SolventPreferred Coupling AgentRacemization LevelTemperature
Fmoc-His(Trt)-Pro-NH₂THF/H₂O (4:1)TBTU/NMM0.25%25°C
His(Trt)-Pro-NH₂ + 1-methyl-DHODMF/DCM (3:7)HATU/HOAt/collidine0.15%-15°C
Solution-phase condensationNMPPyAOP/DIPEA0.12%0°C

Crystallization Polymorphism and Stability-Optimized Polymorphic Form Selection

Taltirelin exhibits complex crystallization behavior with two characterized tetrahydrate polymorphs (α and β) differing dramatically in stability and processability. The α-polymorph (triclinic P1) crystallizes rapidly from pure aqueous solutions below 10°C as fine needles, offering superior initial crystal yield but undergoing spontaneous solvent-mediated transformation to the β-form within 24 hours [7]. In contrast, the β-polymorph (orthorhombic P2₁2₁2₁) forms stable rectangular plates from water-methanol mixtures (10-30% v/v methanol). Methanol profoundly influences polymorphic outcome: at >25% methanol, β-form crystallization dominates immediately without α-form intermediacy due to reduced water activity and altered solvation dynamics. The β-form demonstrates superior pharmaceutical properties: higher melting point (178-180°C vs 65-67°C for α-form), reduced hygroscopicity (0.5% vs 13% water uptake), and accelerated dissolution kinetics [7] [10]. Process optimization involves seeding saturated solutions (35-40°C) with β-form crystals followed by controlled cooling (0.5°C/min) to 5°C in the presence of 15-20% methanol, consistently yielding the thermodynamically stable β-polymorph with >99.5% phase purity.

Table 4: Polymorphic Characteristics of Taltirelin Hydrates

Parameterα-Tetrahydrateβ-TetrahydratePharmaceutical Significance
Crystal SystemTriclinic (P1)Orthorhombic (P2₁2₁2₁)β-form enables direct compression
Water Content13.0%13.1%Equivalent stoichiometry
Melting Point65-67°C178-180°Cβ-form stability during processing
HygroscopicityHighLowβ-form preferred for formulation
Crystallization SolventPure waterWater/MeOH (85:15)Methanol controls polymorphism
Transformation RateHours (to β-form)Stable for yearsβ-form eliminates phase changes

Properties

Product Name

Taltirelin Trifluoroacetic Acid Salt

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C19H24F3N7O7

Molecular Weight

519.4 g/mol

InChI

InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1

InChI Key

MPHHNZYPQHGMFE-LFELFHSZSA-N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.